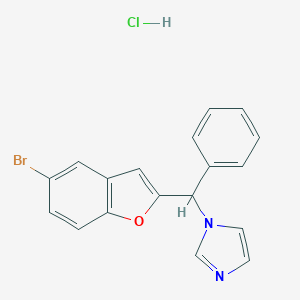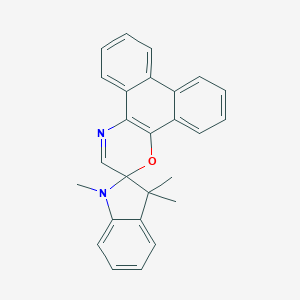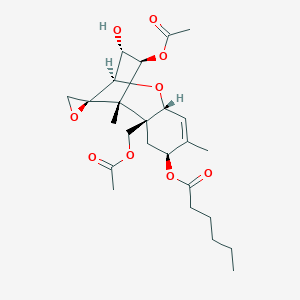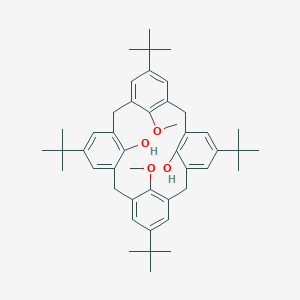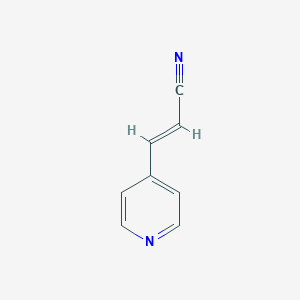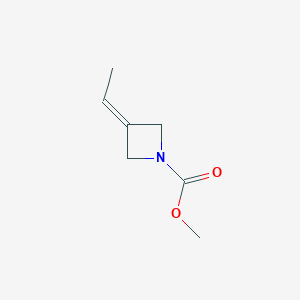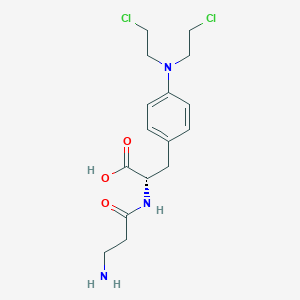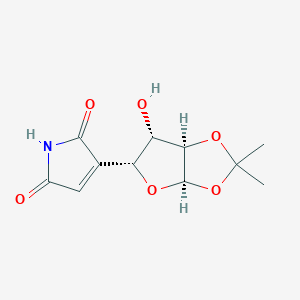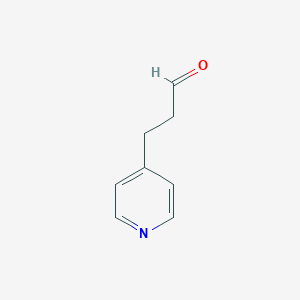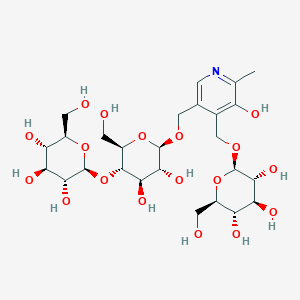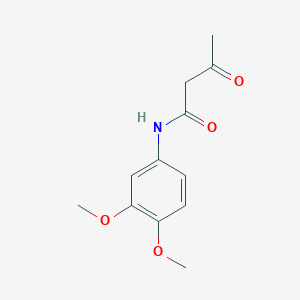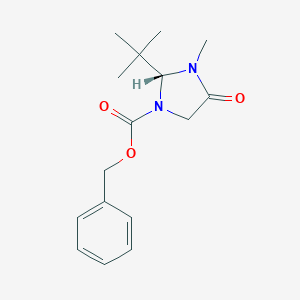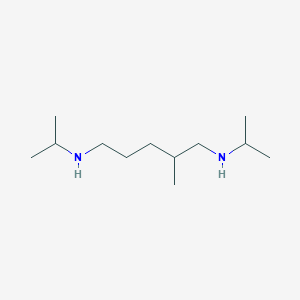
1,5-Pentanediamine, 2-methyl-N,N'-bis(1-methylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Pentanediamine, 2-methyl-N,N'-bis(1-methylethyl)-, also known as methyldiisopropylamine (MDIPA), is a chemical compound commonly used in organic synthesis as a base. It is a colorless liquid with a strong amine odor and is soluble in water, ethanol, and ether. MDIPA is an important reagent in the chemical industry due to its unique properties and numerous applications.
Mecanismo De Acción
MDIPA acts as a base in chemical reactions, accepting protons from acids and forming salts. It is a strong, non-nucleophilic base that does not react with most electrophiles. MDIPA is also known to catalyze certain reactions, such as the formation of enamines.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of MDIPA. However, it has been shown to have low toxicity and is not expected to cause any adverse health effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MDIPA has several advantages as a base in organic synthesis. It is a strong base that is stable and easy to handle, making it suitable for a wide range of reactions. It is also relatively inexpensive and readily available. However, MDIPA has some limitations, including its strong odor and potential to cause skin and eye irritation.
Direcciones Futuras
There are several areas of future research for MDIPA. One area is the development of new synthetic routes for MDIPA that are more efficient and environmentally friendly. Another area of research is the optimization of MDIPA as a catalyst for specific reactions. Additionally, more research is needed on the potential health effects of MDIPA and its use in various industries.
In conclusion, 1,5-Pentanediamine, 2-methyl-N,N'-bis(1-methylethyl)-, or 1,5-Pentanediamine, 2-methyl-N,N'-bis(1-methylethyl)-ropylamine, is an important reagent in organic synthesis with numerous applications. It is a strong base that is stable and easy to handle, making it suitable for a wide range of reactions. While there is limited research on its biochemical and physiological effects, it has been shown to have low toxicity. Future research on MDIPA will focus on developing new synthetic routes, optimizing its use as a catalyst, and studying its potential health effects.
Métodos De Síntesis
MDIPA can be synthesized by reacting 2-methyl-2-amino-1-propanol with diisopropylamine in the presence of a catalyst. The reaction takes place at high temperatures and pressures, and the product is then purified through distillation.
Aplicaciones Científicas De Investigación
MDIPA is widely used in scientific research as a base in organic synthesis. It is commonly used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. MDIPA is also used in the production of polymers, resins, and coatings.
Propiedades
Número CAS |
121255-03-6 |
|---|---|
Nombre del producto |
1,5-Pentanediamine, 2-methyl-N,N'-bis(1-methylethyl)- |
Fórmula molecular |
C12H28N2 |
Peso molecular |
200.36 g/mol |
Nombre IUPAC |
2-methyl-N,N'-di(propan-2-yl)pentane-1,5-diamine |
InChI |
InChI=1S/C12H28N2/c1-10(2)13-8-6-7-12(5)9-14-11(3)4/h10-14H,6-9H2,1-5H3 |
Clave InChI |
JPJUNWVJXUAVAC-UHFFFAOYSA-N |
SMILES |
CC(C)NCCCC(C)CNC(C)C |
SMILES canónico |
CC(C)NCCCC(C)CNC(C)C |
Otros números CAS |
121255-03-6 |
Sinónimos |
1,5-Pentanediamine, 2-methyl-N,N-bis(1-methylethyl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



